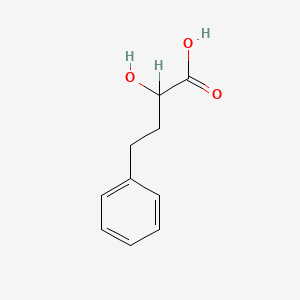

2-Hydroxy-4-phenylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-93-8 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4263-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Hydroxy-4-phenylbutanoic acid, a significant molecule in synthetic and pharmaceutical chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes related chemical processes to serve as a vital resource for professionals in research and drug development.

Core Physicochemical Data

This compound, also known as phenyllactic acid, is a carboxylic acid that plays a role as a key intermediate in the synthesis of various pharmaceuticals. The following table summarizes its fundamental physicochemical properties, including data for its specific enantiomers, (R)-2-Hydroxy-4-phenylbutanoic acid and (S)-2-Hydroxy-4-phenylbutanoic acid.

| Property | Value | CAS Number |

| IUPAC Name | This compound | 4263-93-8 |

| (2R)-2-hydroxy-4-phenylbutanoic acid[1] | 29678-81-7[1] | |

| (2S)-2-hydroxy-4-phenylbutanoic acid[2] | 115016-95-0[2] | |

| Molecular Formula | C₁₀H₁₂O₃[1][3] | 4263-93-8[3] |

| Molecular Weight | 180.20 g/mol [1][4] | |

| Melting Point | 114-117 °C (for (R)-enantiomer)[4][5][6][7] | 29678-81-7[5] |

| Boiling Point | 356.9 °C at 760 mmHg[3][5] | |

| pKa | 3.81 (for (S)-enantiomer at 298.2 K)[8] | 115016-95-0 |

| logP | 1.06470[3][5] | |

| Solubility | In ethyl acetate is significantly greater than in water or toluene.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for determining key physicochemical properties of this compound.

Determination of Dissociation Constant (pKa)

The dissociation constant of (S)-2-hydroxy-4-phenylbutyric acid was determined at 298.2 K through potentiometric titration.[8] This standard method involves titrating a solution of the acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Measurement of Solubility

The solubility of (S)-2-hydroxy-4-phenylbutyric acid was measured in toluene, water, and ethyl acetate using the steady-state method.[8] The protocol involves the following steps:

-

A surplus of the solid compound is added to the solvent in a jacketed glass vessel to create a saturated solution.

-

The solution is stirred for 24 hours at a constant temperature to ensure equilibrium is reached.

-

After stirring, the solution is left to stand for 6 hours to allow any undissolved solids to settle.

-

A sample of the supernatant is carefully extracted and filtered through a 0.45 μm membrane.

-

The concentration of the dissolved compound in the filtrate is then quantified using High-Performance Liquid Chromatography (HPLC).[8]

Visualized Workflows and Pathways

To further elucidate the context of this compound in chemical and biological processes, the following diagrams illustrate relevant workflows.

Caption: Biocatalytic production of (R)-HPBA from OPBA.

Caption: Role of (R)-HPBA in ACE inhibitor synthesis.

References

- 1. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (R)-2-羟基-4-苯基丁酸 99% (sum of enantiomers) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]

- 7. (R)-2-Hydroxy-4-phenylbutyric acid | 29678-81-7 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, 2-Hydroxy-4-phenylbutanoic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-2-Hydroxy-4-phenylbutanoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.32 - 7.17 | m | 5H | Ar-H |

| ~4.00 | t, J ≈ 6.5 Hz | 1H | CH (OH) |

| ~2.70 | t, J ≈ 7.8 Hz | 2H | Ph-CH₂ |

| ~2.05 - 1.85 | m | 2H | CH₂ -CH(OH) |

| ~12.5 (broad s) | s | 1H | COOH |

| ~5.5 (broad s) | s | 1H | OH |

Note: The chemical shifts for the acidic proton (COOH) and the hydroxyl proton (OH) can be broad and their positions may vary depending on concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C =O |

| ~141.5 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.3 | Ar-C H |

| ~126.0 | Ar-C H |

| ~70.0 | C H(OH) |

| ~35.0 | C H₂-CH(OH) |

| ~31.0 | Ph-C H₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| ~3000-2850 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~3025 | Medium | C-H stretch (aromatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (acid/alcohol) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Ion |

| 180.08 | [M]⁺ (Molecular Ion) |

| 162.07 | [M-H₂O]⁺ |

| 135.08 | [M-COOH]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, which can be run in either positive or negative ion mode. Electron ionization (EI) can also be used, often in conjunction with gas chromatography (GC) after derivatization of the analyte to make it more volatile.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

Crystal Structure of 2-Hydroxy-4-phenylbutanoic Acid: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure of 2-Hydroxy-4-phenylbutanoic acid, including detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates, does not appear to be publicly available at this time.

This technical overview serves to outline the currently accessible information regarding this compound and to provide a generalized framework for the experimental determination of such crystal structures, which would be essential for a complete analysis.

Physicochemical Properties

While the full crystallographic structure is not determined, several key physicochemical properties of this compound have been reported. These are crucial for its handling, characterization, and potential applications in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 180.20 g/mol | PubChem[1][2] |

| CAS Number | 4263-93-8 (racemic) | Biosynth[3] |

| 115016-95-0 ((S)-enantiomer) | PubChem[1] | |

| 29678-81-7 ((R)-enantiomer) | Sigma-Aldrich, PubChem[2][4] | |

| Melting Point | 104 °C (racemic) | Biosynth[3] |

| 114-117 °C ((R)-enantiomer, lit.) | Sigma-Aldrich[4] |

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction . The following outlines a typical experimental workflow for determining the crystal structure of a compound like this compound.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. This can be achieved through various techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the saturation point is exceeded.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This data is collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

The final output of this process is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure in detail.

Logical Workflow for Crystal Structure Analysis

The process from obtaining a compound to its full structural characterization can be visualized as follows:

Conclusion

While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides the known physicochemical properties and a detailed, generalized methodology for its determination. For researchers and professionals in drug development, obtaining the single-crystal X-ray structure would be a critical step in understanding its solid-state properties, polymorphism, and intermolecular interactions, which are vital for formulation and development. Further research is required to crystallize this compound and perform the necessary diffraction studies to fully elucidate its three-dimensional structure.

References

- 1. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4263-93-8 | EAA26393 [biosynth.com]

- 4. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]

2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide to its Role in Synthesis and Potential Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-4-phenylbutanoic acid (HPBA) is a chiral carboxylic acid of significant interest in the pharmaceutical industry. While its primary and well-documented role is that of a key chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, its direct mechanism of action in biological systems is not extensively characterized. This technical guide provides a comprehensive overview of HPBA, focusing on its established role in the synthesis of ACE inhibitors and exploring potential mechanisms of action based on the activities of its structurally related analogue, 4-phenylbutyric acid (4-PBA). This document delves into detailed experimental protocols, presents quantitative data where available, and utilizes visualizations to elucidate complex pathways and workflows.

Role as a Chiral Precursor in ACE Inhibitor Synthesis

The (R)-enantiomer of this compound, (R)-HPBA, is a critical precursor for the synthesis of a class of ACE inhibitors, which are widely used in the management of hypertension and congestive heart failure.[1][2] The synthesis of these inhibitors often involves the stereoselective reduction of 2-oxo-4-phenylbutyric acid (OPBA) to (R)-HPBA.

Biocatalytic Synthesis of (R)-HPBA

A highly efficient method for the production of (R)-HPBA is through the asymmetric bioreduction of OPBA. This process often utilizes dehydrogenases, such as D-lactate dehydrogenase (D-nLDH), which exhibit high stereoselectivity.[2]

Experimental Protocol: Enzymatic Reduction of 2-oxo-4-phenylbutyric acid (OPBA)

This protocol describes the whole-cell biocatalytic reduction of OPBA to (R)-HPBA using a recombinant E. coli strain co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration.

Materials:

-

Recombinant E. coli cells expressing D-nLDH mutant and FDH

-

2-oxo-4-phenylbutyric acid (OPBA)

-

Sodium formate

-

Phosphate buffer (200 mM, pH 6.5)

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Centrifuge

-

Incubator shaker

-

HPLC system for analysis

Procedure:

-

Cell Culture and Induction: Culture the recombinant E. coli in LB medium with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with cold phosphate buffer (pH 7.0).

-

Biotransformation: Resuspend the cell pellet in 200 mM phosphate buffer (pH 6.5) to a desired cell concentration (e.g., 50 g/L wet cell weight). Add OPBA and sodium formate to the cell suspension.

-

Reaction: Incubate the reaction mixture at 37°C with gentle shaking.

-

Monitoring and Analysis: Withdraw samples at regular intervals. Centrifuge the samples to pellet the cells and analyze the supernatant for the concentrations of OPBA and (R)-HPBA using a chiral HPLC column.

Quantitative Data from a Representative Biocatalytic Reduction:

| Parameter | Value | Reference |

| Substrate Concentration (OPBA) | 73.4 mM | [2] |

| Product Concentration ((R)-HPBA) | 71.8 mM | [2] |

| Reaction Time | 90 min | [2] |

| Enantiomeric Excess (ee) | >99% | [2] |

| Productivity | 47.9 mM/h | [2] |

Experimental Workflow for Biocatalytic Synthesis of (R)-HPBA

Caption: Workflow for the biocatalytic production of (R)-HPBA.

Potential Mechanisms of Action: Insights from 4-Phenylbutyric Acid (4-PBA)

While direct evidence for the mechanism of action of this compound is scarce, the biological activities of its close structural analog, 4-phenylbutyric acid (4-PBA), are well-documented. 4-PBA lacks the hydroxyl group at the C2 position present in HPBA. This structural difference may influence biological activity, and thus, the following sections should be interpreted as a potential, yet unproven, framework for HPBA's possible actions.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA is a known chemical chaperone that alleviates endoplasmic reticulum (ER) stress. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). Chronic ER stress is implicated in various diseases. 4-PBA is thought to stabilize protein conformation and improve ER folding capacity.

Signaling Pathway of ER Stress and the Unfolded Protein Response (UPR)

Caption: The three main branches of the Unfolded Protein Response.

Experimental Protocol: Monitoring ER Stress

A common method to assess ER stress is to measure the expression of UPR target genes or proteins.

Materials:

-

Cell line of interest

-

Culture medium and supplements

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

This compound or 4-PBA

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Antibodies for UPR proteins (e.g., GRP78/BiP, CHOP, phosphorylated eIF2α)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound (HPBA or 4-PBA) for a predetermined time, followed by co-treatment with an ER stress inducer.

-

RNA Analysis: Extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of UPR target genes such as GRP78 and CHOP.

-

Protein Analysis: Lyse the cells and determine protein concentration. Perform Western blotting to detect the levels of key UPR proteins, including GRP78, CHOP, and phosphorylated forms of PERK and eIF2α.

Histone Deacetylase (HDAC) Inhibition

4-PBA is also a known inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA can lead to histone hyperacetylation, a more open chromatin structure, and altered gene expression.

Logical Relationship of HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocol: HDAC Activity Assay

HDAC activity can be measured using commercially available fluorometric or colorimetric assay kits.

Materials:

-

Nuclear extract from cells or tissues

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

HDAC inhibitor (e.g., Trichostatin A as a positive control, 4-PBA, or HPBA)

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Nuclear Extract: Isolate nuclei from treated and untreated cells and prepare nuclear extracts according to standard protocols.

-

Assay Setup: In a 96-well plate, add the nuclear extract, HDAC assay buffer, and the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for HDAC inhibition.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well and incubate to allow for deacetylation.

-

Development: Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a plate reader. The decrease in fluorescence in the presence of the test compound is proportional to its HDAC inhibitory activity.

Conclusion and Future Directions

This compound is a molecule of significant industrial importance due to its role as a chiral precursor in the synthesis of ACE inhibitors. While its direct biological activities are not well-defined, its structural similarity to 4-phenylbutyric acid suggests potential, yet unproven, roles in the modulation of endoplasmic reticulum stress and histone deacetylase activity.

Future research should focus on elucidating the direct biological effects of both the (R) and (S) enantiomers of this compound. Key areas of investigation should include:

-

Direct Enzyme Inhibition Assays: Screening HPBA against a panel of enzymes, including HDACs and other relevant targets, to determine if it possesses direct inhibitory activity.

-

Cell-Based Assays: Investigating the effects of HPBA on ER stress and UPR signaling pathways in various cell models.

-

In Vivo Studies: Evaluating the pharmacological effects of HPBA in animal models of diseases where ER stress or HDAC dysregulation are implicated.

A thorough understanding of the direct biological activities of this compound will be crucial for exploring its full therapeutic potential beyond its current application as a synthetic intermediate.

References

Biological Activity of 2-Hydroxy-4-phenylbutanoic Acid Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-phenylbutanoic acid is a chiral carboxylic acid with a stereocenter at the C2 position, existing as two enantiomers: (R)-2-Hydroxy-4-phenylbutanoic acid and (S)-2-Hydroxy-4-phenylbutanoic acid. The spatial arrangement of the hydroxyl group at this chiral center dictates the molecule's interaction with biological systems, leading to distinct pharmacological profiles for each enantiomer. This technical guide provides a comprehensive overview of the biological activities of these enantiomers, with a particular focus on their roles in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. While extensive research has elucidated the critical role of the (R)-enantiomer as a key chiral precursor in the synthesis of several blockbuster drugs, data on the specific biological activity of the (S)-enantiomer is less prevalent in the public domain.

The primary biological significance of the this compound enantiomers is linked to the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a key enzyme in this pathway, is a major target for antihypertensive therapies. The stereospecificity of the synthesis of ACE inhibitors underscores the importance of chirality in drug design and efficacy.

The Renin-Angiotensin System (RAS) and ACE Inhibition

The Renin-Angiotensin System is a complex signaling pathway crucial for maintaining cardiovascular homeostasis. A simplified overview of this pathway is presented below.

ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure. The synthesis of many of these inhibitors is highly stereoselective.

Biological Activity of (R)-2-Hydroxy-4-phenylbutanoic Acid

The (R)-enantiomer of this compound, particularly its ethyl ester, is a well-established and critical chiral intermediate in the synthesis of several widely prescribed ACE inhibitors, including enalapril and benazepril.[1] Its biological significance lies in its role as a precursor, providing the necessary stereochemistry for the final drug's efficacy. The synthesis of these ACE inhibitors is stereospecific, and the use of the (R)-enantiomer is crucial for obtaining the desired pharmacologically active product.

While (R)-2-hydroxy-4-phenylbutanoic acid itself is not a direct inhibitor of ACE, its structure is integral to the pharmacophore of the resulting drugs. The stereochemistry at the carbon bearing the hydroxyl group is retained during the synthesis and corresponds to a specific stereocenter in the final ACE inhibitor molecule, which is essential for its binding to the active site of the angiotensin-converting enzyme.

Biological Activity of (S)-2-Hydroxy-4-phenylbutanoic Acid

There is a notable lack of publicly available data on the specific biological activity of (S)-2-Hydroxy-4-phenylbutanoic acid, particularly in the context of ACE inhibition. The pronounced stereoselectivity of the enzymatic and chemical processes used to synthesize ACE inhibitors from 2-oxo-4-phenylbutyrate precursors strongly favors the formation and utilization of the (R)-enantiomer.[2] This suggests that the (S)-enantiomer is likely biologically inactive or possesses significantly lower activity as a precursor for ACE inhibitors.

The enzymatic resolution methods developed for the separation of the enantiomers of 2-hydroxy-4-phenylbutyric acid are designed to isolate the desired (R)-enantiomer, further indicating that the (S)-enantiomer is considered an undesired byproduct in this specific pharmaceutical application.[3][4]

It is important to note that other phenylbutyrate derivatives have shown biological activities in different contexts, such as acting as histone deacetylase (HDAC) inhibitors or chemical chaperones.[1][5][6][7] However, there is currently no direct evidence to suggest that (S)-2-Hydroxy-4-phenylbutanoic acid exhibits these activities. Further research is required to fully characterize the pharmacological profile of the (S)-enantiomer.

Quantitative Data Summary

As the primary biological relevance of (R)-2-Hydroxy-4-phenylbutanoic acid is as a synthetic intermediate, direct quantitative measures of its biological activity (e.g., IC50 for ACE) are not typically reported. The efficacy is instead reflected in the high stereoselectivity of the synthesis processes that utilize it. For the (S)-enantiomer, a lack of reported biological activity means there is no quantitative data to present.

Table 1: Summary of Biological Relevance of this compound Enantiomers

| Enantiomer | Primary Biological Relevance | Quantitative Activity Data |

| (R)-2-Hydroxy-4-phenylbutanoic acid | Key chiral intermediate in the synthesis of ACE inhibitors (e.g., enalapril, benazepril).[1] | Not applicable (precursor). High stereoselectivity in synthesis (>99% ee) indicates its importance.[2] |

| (S)-2-Hydroxy-4-phenylbutanoic acid | Not well-characterized. Presumed to be inactive or significantly less active as an ACE inhibitor precursor due to the stereospecificity of the synthesis.[3][4] | No publicly available data. |

Experimental Protocols

In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against angiotensin-converting enzyme.

Objective: To quantify the inhibition of ACE by measuring the production of hippuric acid (HA) from the substrate hippuryl-histidyl-leucine (HHL) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) (substrate)

-

Hippuric Acid (HA) (standard)

-

Test compound (potential inhibitor)

-

Boric acid-sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (1 M)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a 5 mM solution of HHL in the borate buffer.

-

Prepare a solution of ACE (e.g., 2 mU/µL) in the borate buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water) and make serial dilutions in the borate buffer.

-

Prepare a series of HA standards in the mobile phase for the calibration curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 10 µL of the test compound solution (or buffer for the control).

-

Add 10 µL of the ACE solution and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

-

HPLC Analysis:

-

Filter the reaction mixture through a 0.45 µm syringe filter.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

Perform chromatographic separation on a C18 column with a mobile phase such as a gradient of acetonitrile and water containing 0.1% TFA.

-

Detect the eluted hippuric acid at a wavelength of 228 nm.

-

-

Data Analysis:

-

Quantify the amount of hippuric acid produced by comparing the peak area to the calibration curve.

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the peak area of HA in the control reaction and A_sample is the peak area of HA in the presence of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The biological activities of the enantiomers of this compound are distinctly different, highlighting the principle of stereoselectivity in pharmacology. The (R)-enantiomer is a crucial and well-established chiral precursor in the synthesis of potent ACE inhibitors, and its biological relevance is primarily defined by this role. In contrast, the (S)-enantiomer is largely uncharacterized in terms of its biological activity and is generally considered the undesired enantiomer in the context of ACE inhibitor production. The stereospecific nature of the synthesis of these life-saving drugs underscores the importance of chiral chemistry in drug development. Further investigation into the potential biological activities of (S)-2-Hydroxy-4-phenylbutanoic acid could reveal novel pharmacological properties, but based on current knowledge, its role in modulating the Renin-Angiotensin System is negligible. This guide provides a foundational understanding for researchers and professionals working in drug discovery and development, emphasizing the critical impact of stereochemistry on biological function.

References

- 1. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of 4-Phenylbutyrate Derivatives on the Neuronal Cell Death and Endoplasmic Reticulum Stress [jstage.jst.go.jp]

- 6. Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

(R)-2-Hydroxy-4-phenylbutanoic Acid: A Key Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-2-hydroxy-4-phenylbutanoic acid and its esters are critical chiral building blocks in the pharmaceutical industry, primarily serving as precursors for a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs, including widely prescribed medications like enalapril, lisinopril, benazepril, and ramipril, are the first-line therapy for hypertension and congestive heart failure.[3][4] ACE inhibitors function by blocking the angiotensin-converting enzyme, which prevents the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[5] The efficacy of these drugs is highly dependent on the stereochemistry of their central pharmacophore, the (S)-homophenylalanine moiety, which is efficiently derived from optically pure (R)-2-hydroxy-4-phenylbutanoic acid.[1][6] This guide provides a comprehensive overview of the synthesis, quantitative data, and experimental protocols for producing this vital chiral intermediate.

Synthetic Strategies for (R)-2-Hydroxy-4-phenylbutanoic Acid

The synthesis of enantiomerically pure (R)-2-hydroxy-4-phenylbutanoic acid is paramount. Various methods have been developed, broadly categorized into chemical synthesis, kinetic resolution, and asymmetric biocatalysis. In recent years, biocatalytic and chemo-enzymatic routes have gained significant attention due to their high selectivity, mild reaction conditions, and environmental friendliness compared to classical chemical methods.[2][7]

Biocatalytic Asymmetric Reduction

The most prominent and industrially scalable method is the asymmetric reduction of a prochiral keto-ester, ethyl 2-oxo-4-phenylbutyrate (OPBE), using enzymes like carbonyl reductases or dehydrogenases.[2][7] This approach offers high conversion rates and excellent enantioselectivity.

A highly efficient strategy involves a bi-enzyme coupled system within a single recombinant strain, such as E. coli.[7] In this system, a carbonyl reductase (CpCR) reduces OPBE to the desired (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), while a second enzyme, like glucose dehydrogenase (GDH), regenerates the essential NADPH cofactor in-situ.[7][8] This eliminates the need for costly external cofactor addition.

// Logical connections CpCR -> R_HPBE [style=invis]; GDH -> NADPH [style=invis];

// Invisible edges for alignment edge[style=invis]; OPBE -> NADP; R_HPBE -> NADPH; } caption="Workflow of a bi-enzyme coupled system for (R)-HPBE synthesis."

Quantitative Data for Biocatalytic Reduction

| Enzyme System | Substrate | Concentration | Conversion | Enantiomeric Excess (ee) | Reference |

| Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 30 mM | 98.3% | 99.9% | [7] |

| CpCR + GDH (Substrate Feeding Strategy) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 920 mM (final) | >99% (912 mM product) | >99% | [7] |

| D-Lactate Dehydrogenase (mutant) + Formate Dehydrogenase (FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | 73.4 mM | 97.8% (71.8 mM product) | >99% | [3] |

| Hydroxy acid dehydrogenase (YiaE) from E. coli | 2-oxo-4-phenylbutyric acid (OPBA) | 20 g/L | >99% | >99% | [2] |

Experimental Protocol: Bi-enzyme Catalyzed Synthesis of (R)-HPBE

This protocol is based on the high-density fermentation and substrate feeding strategy.[7]

-

Strain Cultivation: A recombinant E. coli strain co-expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) is cultured in a high-density fermenter to achieve high enzyme activity (e.g., 1960 U/mL).[7]

-

Reaction Setup: The biotransformation is conducted in a suitable buffer (e.g., phosphate buffer) containing the cell culture, glucose (as a co-substrate for cofactor regeneration), and NADP+.

-

Initial Substrate Addition: An initial concentration of ethyl 2-oxo-4-phenylbutyrate (OPBE), for example, 120 mM, is added to begin the reaction.[7]

-

Substrate Feeding: To overcome substrate inhibition at high concentrations, a continuous feeding strategy is employed. After an initial reaction period (e.g., 2 hours), OPBE is fed continuously at a controlled rate (e.g., 80 mM/h) until a high final concentration (e.g., 920 mM) is reached.[7]

-

Reaction Monitoring: The reaction is monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of OPBE and the formation of (R)-HPBE.

-

Work-up and Purification: Upon completion, the cells are separated by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Chemo-enzymatic Synthesis

Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis. A common approach involves the enzymatic resolution of a racemic intermediate, followed by a chemical transformation to yield the final product.

One such route uses a lactonase enzyme for the kinetic resolution of racemic 2-hydroxy-4-phenyl-4-butyrolactones.[6][9] The enzyme selectively hydrolyzes one enantiomer of the lactone, allowing for the separation of the unreacted enantiomer. This is followed by a chemical hydrogenation step over a Palladium-on-Carbon (Pd/C) catalyst to yield the optically pure (R)-2-hydroxy-4-phenylbutanoic acid.[6]

// Nodes for processes node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; ChemSynth [label="Chemical Synthesis", fillcolor="#5F6368"]; EnzRes [label="Lactonase-catalyzed\nHydrolysis (Resolution)", fillcolor="#4285F4"]; Hydrogenation [label="Hydrogenation\n(Pd/C, H₂)", fillcolor="#34A853"];

// Edges edge [color="#202124", arrowhead=open]; Start -> ChemSynth; ChemSynth -> RacemicLactone; RacemicLactone -> EnzRes; EnzRes -> R_Lactone [label=" Separation"]; EnzRes -> S_Acid; R_Lactone -> Hydrogenation; Hydrogenation -> R_HPBA [label=" >98% ee"]; } caption="Chemo-enzymatic route via lactonase resolution."

Quantitative Data for Chemo-enzymatic Synthesis

| Method | Key Intermediate | Enzyme/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Lactonase-mediated Resolution | cis-4-phenyl-2-hydroxyl-4-butyrolactone | Fusarium lactonase (reFPL3) / Pd/C | N/A | 98% | [6] |

| Lipase-Racemase Deracemization | (±)-2-hydroxy-4-phenylbut-3-enoic acid | Lipase / Mandelate Racemase | N/A | >99% | [1] |

Experimental Protocol: Lactonase Resolution and Hydrogenation

This protocol is a summary of the chemo-enzymatic route.[6]

-

Synthesis of Racemic Lactone: The racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones are synthesized from a suitable starting material like 4-oxo-4-phenylbutanoic acid.

-

Enzymatic Hydrolysis: The racemic lactone is subjected to hydrolysis using a lactonase (e.g., reFPL3). The reaction is carried out in a buffer at a controlled pH and temperature until approximately 50% conversion is achieved.

-

Separation: The unreacted (R)-lactone is separated from the hydrolyzed (S)-acid product, typically by extraction.

-

Hydrogenation: The purified (R)-lactone is dissolved in a solvent (e.g., methanol) and hydrogenated using a 10% Pd/C catalyst under a hydrogen atmosphere.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield (R)-2-hydroxy-4-phenylbutyric acid with high optical purity.[6]

Conversion to ACE Inhibitors

(R)-2-Hydroxy-4-phenylbutanoic acid is the key chiral precursor for the (S)-homophenylalanine scaffold found in many ACE inhibitors. The conversion typically involves esterification of the carboxylic acid, activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), and subsequent nucleophilic substitution with an appropriate amino acid derivative (e.g., L-alanyl-L-proline) with inversion of stereochemistry at the C2 position.

// Nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; Precursor [label="(R)-2-Hydroxy-4-phenylbutanoic acid"];

node [fillcolor="#FFFFFF", fontcolor="#202124"]; ActivatedEster [label="Activated Ester Intermediate\n(e.g., Ethyl (R)-2-mesyloxy-4-phenylbutyrate)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enalapril [label="Enalapril"]; Lisinopril [label="Lisinopril"]; Benazepril [label="Benazepril"];

// Edges edge [color="#202124", arrowhead=open]; Precursor -> ActivatedEster [label=" 1. Esterification\n 2. Activation (e.g., MsCl)"]; ActivatedEster -> Enalapril [label=" Coupling with\n L-Alanyl-L-proline\n (SN2 reaction)"]; ActivatedEster -> Lisinopril [label=" Coupling with\n L-Lysyl-L-proline\n (SN2 reaction)"]; ActivatedEster -> Benazepril [label=" Coupling with\n Glycyl-L-proline derivative\n (SN2 reaction)"]; } caption="General pathway from the precursor to common ACE inhibitors."

Summary of ACE Inhibitors Derived from (R)-2-Hydroxy-4-phenylbutanoic Acid

| ACE Inhibitor | Structure Features | Therapeutic Use | References |

| Enalapril | Ethyl ester prodrug, contains L-alanyl-L-proline | Hypertension, heart failure | [1][4] |

| Lisinopril | Active diacid, contains L-lysyl-L-proline | Hypertension, heart failure | [1][4] |

| Benazepril | Ethyl ester prodrug, derived from a glycine-proline analogue | Hypertension | [1][4] |

| Ramipril | Ethyl ester prodrug with a bicyclic structure | Hypertension, cardiovascular risk reduction | [2][10] |

| Quinapril | Ethyl ester prodrug with a tetrahydroisoquinoline moiety | Hypertension, heart failure | [2][10] |

| Cilazapril | Prodrug with a pyridazinodiazepine structure | Hypertension | [1][10] |

Conclusion

(R)-2-Hydroxy-4-phenylbutanoic acid is a cornerstone chiral intermediate for the synthesis of a major class of cardiovascular drugs. While various synthetic routes exist, modern biocatalytic and chemo-enzymatic methods offer superior efficiency, selectivity, and sustainability. The development of robust enzyme systems, particularly coupled enzymes in whole-cell catalysts with optimized fermentation and reaction strategies, has paved the way for the cost-effective and large-scale industrial production of this essential pharmaceutical precursor, ensuring the continued supply of vital ACE inhibitor medications.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]

- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Therapeutic Profile of 2-Hydroxy-4-phenylbutanoic Acid: A Chiral Intermediate for Cardiovascular Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-4-phenylbutanoic acid, a chiral α-hydroxy acid, has been noted in general terms for its potential anti-inflammatory and neuroprotective properties. However, a deep dive into the scientific literature reveals a more nuanced and significant therapeutic role, not for the (S)-enantiomer itself, but for its mirror image, (R)-2-hydroxy-4-phenylbutanoic acid. This enantiomer stands as a critical chiral building block in the synthesis of a major class of cardiovascular drugs: Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide will elucidate the therapeutic relevance of the 2-hydroxy-4-phenylbutanoic acid scaffold, focusing on the established application of the (R)-enantiomer in the synthesis of prominent ACE inhibitors and exploring the current, albeit limited, understanding of the (S)-enantiomer's biological activity.

The Pivotal Role of (R)-2-Hydroxy-4-phenylbutanoic Acid in ACE Inhibitor Synthesis

The primary therapeutic significance of the this compound molecular structure is firmly rooted in its (R)-enantiomer's application as a key precursor for several widely prescribed ACE inhibitors, including benazepril and ramipril.[1][2] These drugs are cornerstones in the management of hypertension and congestive heart failure.[1][2] The (R)-configuration of the hydroxyl group is crucial for the ultimate stereochemistry of the final drug molecule, which in turn is essential for its effective binding to the ACE enzyme.

The synthesis of these "pril" drugs often involves the use of ethyl (R)-2-hydroxy-4-phenylbutyrate, the ethyl ester of the parent acid.[1][3][4] This intermediate is typically produced through the highly selective asymmetric reduction of its corresponding keto-ester, ethyl 2-oxo-4-phenylbutyrate.[1][4]

Synthesis Pathway of ACE Inhibitors from (R)-2-Hydroxy-4-phenylbutyrate

The general synthetic strategy to produce ACE inhibitors like benazepril involves the nucleophilic substitution of a suitably activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate with an amino-benzazepinone derivative.[3][5]

Caption: Generalized synthetic pathway for Benazepril.

Experimental Protocols for Key Synthetic Steps

Detailed experimental protocols are crucial for the replication and optimization of the synthesis of these vital therapeutic agents. Below are representative methodologies for the key transformations involved.

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate

The enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate is a critical step to obtain the desired (R)-enantiomer of the hydroxy ester. Biocatalytic methods are often preferred for their high stereoselectivity.

Protocol: A typical biocatalytic reduction involves the use of a carbonyl reductase enzyme. In one such process, a recombinant E. coli strain expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) is used. The reaction mixture would contain ethyl 2-oxo-4-phenylbutyrate as the substrate, glucose as the co-substrate for NADPH regeneration, and the whole-cell biocatalyst in a suitable buffer at a controlled pH and temperature. The reaction progress is monitored by techniques like HPLC until maximum conversion is achieved. The product, ethyl (R)-2-hydroxy-4-phenylbutyrate, is then extracted from the reaction mixture using an organic solvent and purified by chromatography.[1][4]

Synthesis of Benazepril from Ethyl (R)-2-hydroxy-4-phenylbutyrate

The conversion of the chiral hydroxy ester to the final ACE inhibitor involves activation of the hydroxyl group followed by nucleophilic substitution.

Protocol: Ethyl (R)-2-hydroxy-4-phenylbutyrate is first reacted with an activating agent, such as trifluoromethanesulfonic anhydride, in an inert solvent like dichloromethane in the presence of a non-nucleophilic base.[3] The resulting activated ester (e.g., triflate) is then condensed with the appropriate amino benzazepinone derivative.[3] This nucleophilic substitution reaction is typically carried out in the same solvent. The resulting benazepril ester is then subjected to hydrolysis to yield the active drug, benazepril, which can be further purified and converted to its hydrochloride salt.[3][5]

The Enigmatic (S)-2-Hydroxy-4-phenylbutanoic Acid: A Lack of Defined Therapeutic Role

In stark contrast to its (R)-enantiomer, the therapeutic potential of (S)-2-Hydroxy-4-phenylbutanoic acid remains largely unsubstantiated in the scientific literature. While some commercial sources allude to its potential anti-inflammatory and neuroprotective properties, there is a conspicuous absence of robust, peer-reviewed studies providing quantitative data (e.g., IC50 values) or elucidating specific mechanisms of action.

A comprehensive search of scientific databases did not yield any preclinical or clinical studies that specifically investigate the therapeutic effects of the (S)-enantiomer. Furthermore, no studies were found that conduct a direct comparative analysis of the biological activities of the (S) and (R) enantiomers of this compound. This significant knowledge gap suggests that the (S)-enantiomer may be biologically less active in the context of known therapeutic targets or that its potential has yet to be thoroughly explored.

It is plausible that the (S)-enantiomer is viewed primarily as an impurity or a byproduct in synthetic routes that do not employ stereospecific methods to produce the (R)-enantiomer. However, the potential for this molecule to possess its own unique biological activities cannot be entirely dismissed without further investigation.

Future Perspectives and Conclusion

The therapeutic landscape of this compound is a tale of two enantiomers. The (R)-enantiomer is a well-established and commercially significant chiral intermediate in the synthesis of life-saving ACE inhibitors. Its role is clearly defined, and its synthetic pathways are well-documented.

Conversely, the (S)-enantiomer remains a molecule with a largely unwritten biological story. The vague assertions of its therapeutic potential are not currently supported by concrete scientific evidence. For researchers and drug development professionals, this presents both a caution and an opportunity. While the focus for ACE inhibitor synthesis must remain on the stereochemically pure (R)-enantiomer, the (S)-enantiomer represents an unexplored area of chemical space. Future research could be directed towards:

-

Comparative Biological Screening: A head-to-head comparison of the (S) and (R) enantiomers in a broad range of biological assays to identify any unique activities of the (S)-form.

-

Investigation of Anti-inflammatory and Neuroprotective Claims: Rigorous in vitro and in vivo studies to validate or refute the anecdotal claims of the (S)-enantiomer's therapeutic effects.

-

Exploration as a Chiral Building Block: Investigating the utility of (S)-2-hydroxy-4-phenylbutanoic acid as a starting material for the synthesis of other novel chemical entities.

Data Summary

As the available scientific literature does not provide specific quantitative data on the therapeutic effects of (S)-2-Hydroxy-4-phenylbutanoic acid, a data table for this compound cannot be constructed. The primary quantitative data associated with this scaffold relates to the enzymatic synthesis of its (R)-enantiomer.

Table 1: Biocatalytic Production of Ethyl (R)-2-hydroxy-4-phenylbutyrate

| Enzyme System | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference |

| Carbonyl reductase (CpCR) with Glucose Dehydrogenase (GDH) | 30 mM | 98.3% | 99.9% | [1][4] |

This guide underscores the critical importance of stereochemistry in drug design and development. The case of this compound serves as a compelling example of how two mirror-image molecules can have vastly different and, in this instance, unequal roles in the landscape of therapeutic agents.

References

- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

Synthesis of Novel Derivatives from 2-Hydroxy-4-phenylbutanoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-phenylbutanoic acid is a valuable chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides an in-depth overview of the synthesis of novel derivatives of this compound, focusing on esters, amides, and heterocyclic analogs. Detailed experimental protocols, quantitative data, and structure-activity relationships are presented to facilitate the development of new therapeutic agents. This document explores the modulation of the Renin-Angiotensin System (RAS) by these derivatives and provides the necessary tools for researchers to design and synthesize novel compounds with potential therapeutic applications.

Introduction

This compound, a chiral α-hydroxy acid, serves as a critical starting material for the synthesis of a variety of biologically active molecules. Its structural features, including a hydroxyl group, a carboxylic acid, and a phenylbutyl side chain, offer multiple points for chemical modification, leading to a diverse range of derivatives. The (R)-enantiomer is a particularly important precursor for the synthesis of several ACE inhibitors, such as Enalapril, Lisinopril, and Benazepril, which are widely used in the treatment of hypertension and heart failure.[1][2][3] This guide will detail the synthetic routes to novel esters, amides, and heterocyclic derivatives of this compound, providing experimental procedures and characterization data to support further research and development.

Synthesis of this compound Derivatives

The synthesis of novel derivatives from this compound can be broadly categorized into modifications of the carboxylic acid and hydroxyl groups.

Ester Derivatives

Esterification of the carboxylic acid moiety is a common strategy to modify the pharmacokinetic properties of the parent molecule, often to create prodrugs with enhanced bioavailability.

-

Materials: (R)-2-acetoxy-4-phenylbutyric acid (60 g), Ethanol (380 ml), Sulfuric acid (1.31 g), 5% Palladium on carbon (5.41 g).

-

Procedure:

-

Dissolve (R)-2-acetoxy-4-phenylbutyric acid in ethanol in a suitable reaction vessel.

-

Add sulfuric acid and 5% palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere at 20°C for 20 hours.

-

Filter the mixture to remove the palladium on carbon catalyst.

-

Add an additional 2.62 g of sulfuric acid to the filtrate.

-

Heat the mixture to reflux for 16 hours.

-

Distill off the ethanol under reduced pressure.

-

Add 380 ml of fresh ethanol to the residue and reflux for an additional 4 hours.

-

After completion of the reaction, distill off the ethanol under reduced pressure to obtain the crude ethyl (R)-2-hydroxy-4-phenylbutanoate.

-

Purify the crude product by column chromatography.

-

Amide Derivatives

Amide derivatives can be synthesized by coupling the carboxylic acid group with a wide variety of amines, leading to compounds with diverse biological activities.

-

Materials: this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), catalytic amount of Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or Acetonitrile (CH3CN) as solvent.

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add EDC (1.2 equivalents), DMAP (1.2 equivalents), and HOBt (0.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Heterocyclic Derivatives

The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, can significantly influence the pharmacological profile of the parent molecule.

1,2,4-triazoles can be synthesized from the corresponding carboxylic acid via a multi-step process involving the formation of an acid hydrazide followed by cyclization.

This protocol describes the esterification of a pre-formed triazole derivative of a similar structural class, which can be adapted for this compound.

-

Materials: 2-((5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazol-3-yl)thio)ethanoic acid, appropriate alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve the carboxylic acid in the corresponding alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by recrystallization or column chromatography.

-

1,3,4-oxadiazoles can be synthesized from the acid hydrazide of this compound by reaction with carbon disulfide in the presence of a base.[4]

-

Step 1: Synthesis of 2-Hydroxy-4-phenylbutanehydrazide.

-

React the methyl or ethyl ester of this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

-

Step 2: Synthesis of the 1,3,4-Oxadiazole-2-thione.

-

Dissolve the obtained hydrazide in ethanol and add potassium hydroxide.

-

Add carbon disulfide dropwise at room temperature and then reflux the mixture for several hours.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a selection of synthesized derivatives.

Table 1: Synthesis of Ethyl 2-Hydroxy-4-phenylbutanoate Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| (R)-2-acetoxy-4-phenylbutyric acid | Ethyl (R)-2-hydroxy-4-phenylbutanoate | H2, Pd/C, H2SO4, EtOH, reflux | Not specified | >99 (ee) | [5] |

| (S)-2-acetoxy-4-oxo-4-phenylbutyric acid | Ethyl (S)-2-hydroxy-4-phenylbutanoate | H2, Pd/C, H2SO4, EtOH, reflux | Not specified | 99.2 (area %), 100 (ee) | [5] |

| 2-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | E. coli expressing D-nLDH and FDH | 97.8 | >99 (ee) | [3] |

Table 2: Characterization Data for Selected Derivatives

| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| (R)-2-Hydroxy-4-phenylbutanoic acid | C10H12O3 | 114-117 | 1H NMR (400 MHz, CDCl3) δ 7.33-7.19 (m, 5H), 4.29 (dd, J = 7.9, 4.4 Hz, 1H), 2.76-2.65 (m, 2H), 2.20-2.09 (m, 1H), 2.02-1.91 (m, 1H). | [M-H]- 179.07 | [6] |

| Ethyl (R)-2-hydroxy-4-phenylbutanoate | C12H16O3 | - | 1H NMR (500 MHz, CDCl3) δ 7.30-7.26 (m, 2H), 7.21-7.17 (m, 3H), 4.22 (q, J = 7.1 Hz, 2H), 4.19 (dd, J = 8.0, 4.5 Hz, 1H), 2.72-2.63 (m, 2H), 2.15-2.07 (m, 1H), 1.98-1.90 (m, 1H), 1.28 (t, J = 7.1 Hz, 3H). | [M+H]+ 209.11 | [2] |

Biological Activity and Signaling Pathways

The primary biological target for many derivatives of this compound is the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).

The Renin-Angiotensin System (RAS)

The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

Structure-Activity Relationships (SAR)

SAR studies on ACE inhibitors derived from this compound have revealed several key features for potent inhibition:

-

Stereochemistry: The (R)-configuration at the 2-position of the butanoic acid chain is crucial for optimal binding to the ACE active site.

-

Carboxylate Group: The free carboxylate group is essential for interacting with the zinc ion in the active site of ACE. Ester derivatives act as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

-

N-Substituted Amides: The nature of the amino acid or amine coupled to the this compound scaffold significantly influences potency and pharmacokinetic properties. For instance, the incorporation of proline-like structures has proven to be highly effective.[7]

Experimental Workflows

The synthesis and evaluation of novel derivatives typically follow a structured workflow.

Conclusion

This compound remains a highly valuable scaffold for the development of new therapeutic agents. By leveraging the synthetic strategies and understanding the structure-activity relationships outlined in this guide, researchers can design and create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of ester, amide, and heterocyclic derivatives offers a rich chemical space for the discovery of next-generation drugs targeting the Renin-Angiotensin System and potentially other biological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Computational Modeling of 2-Hydroxy-4-phenylbutanoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-phenylbutanoic acid (2-HPBA) is a chiral molecule of significant interest in pharmaceutical development, primarily for its role as a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Understanding the molecular interactions of 2-HPBA with its biological targets is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies employed to model these interactions, focusing on molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the application of these methods in drug discovery and development.

Introduction to this compound (2-HPBA)

This compound is a carboxylic acid with a hydroxyl group at the alpha-position and a phenyl group attached to the fourth carbon. It exists as two enantiomers, (S)-2-HPBA and (R)-2-HPBA, which can exhibit different biological activities. The (R)-enantiomer, in particular, is a crucial intermediate for the synthesis of several ACE inhibitors used in the treatment of hypertension and heart failure.[1] Computational modeling offers a powerful approach to investigate the stereospecific interactions of these enantiomers with their target enzymes, providing insights that can guide further drug development efforts.

Computational Modeling Workflow

The in silico analysis of 2-HPBA interactions typically follows a structured workflow, beginning with the preparation of the ligand and its biological target, followed by molecular docking simulations and subsequent analysis of the results.

Caption: A generalized workflow for the computational modeling of 2-HPBA interactions.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3]

Objective: To predict the binding mode and estimate the binding affinity of (R)- and (S)-2-HPBA to the active site of Angiotensin-Converting Enzyme (ACE).

Experimental Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of human ACE (e.g., PDB ID: 1O86) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charge neutralization is performed using molecular modeling software (e.g., AutoDockTools).

-

The protein is saved in the appropriate format (e.g., PDBQT) for docking.

-

-

Ligand Preparation:

-

The 3D structures of (R)- and (S)-2-HPBA are generated using a chemical drawing tool (e.g., ChemDraw) and optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are calculated for the ligand atoms.

-

The rotatable bonds in the ligand are defined.

-

The prepared ligands are saved in the PDBQT format.

-

-

Grid Generation:

-

A grid box is defined around the active site of the ACE enzyme. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.

-

-

Molecular Docking Simulation:

-

The prepared ligands are docked into the defined grid box of the ACE protein using a docking program (e.g., AutoDock Vina).

-

The docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various conformations of the ligand within the active site.

-

A set number of docking runs (e.g., 100) are performed to ensure thorough conformational sampling.

-

-

Analysis of Results:

-

The resulting docked poses are clustered based on their root-mean-square deviation (RMSD).

-

The binding energy (in kcal/mol) of the best-scoring pose for each enantiomer is recorded.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and analyzed.

-

ADMET Prediction Protocol

In silico ADMET prediction provides an early assessment of the drug-like properties of a compound.

Objective: To predict the pharmacokinetic and toxicological properties of 2-HPBA.

Experimental Protocol:

-

Input: The SMILES string or 2D structure of 2-HPBA is used as input for the prediction software.

-

Prediction Servers/Software: Publicly available web servers or commercial software (e.g., SwissADME, pkCSM) are utilized for the predictions.

-

Parameters Predicted:

-

Absorption: Oral bioavailability, Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

-

Analysis: The predicted values are compared against standard ranges to assess the drug-likeness of 2-HPBA.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the computational modeling of 2-HPBA.

Table 1: Predicted Binding Affinities of 2-HPBA Enantiomers with ACE

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (R)-2-HPBA | -7.8 | His353, Glu384, Tyr523 |

| (S)-2-HPBA | -6.5 | His353, Glu162 |

Table 2: In Silico ADMET Profile of 2-HPBA

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Good absorption after oral administration |

| Lipinski's Rule of Five | 0 Violations | Likely to have drug-like properties |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |

| AMES Toxicity | Non-mutagenic | Low probability of causing mutations |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

Signaling Pathway Visualization

ACE plays a critical role in the Renin-Angiotensin System (RAS), which regulates blood pressure. 2-HPBA, as a precursor to ACE inhibitors, indirectly influences this pathway.

Caption: The role of ACE inhibitors derived from 2-HPBA in the Renin-Angiotensin System.

Conclusion

Computational modeling serves as an indispensable tool in the early stages of drug discovery for compounds like this compound. The methodologies outlined in this guide, including molecular docking and ADMET prediction, provide a rapid and cost-effective means to evaluate the potential of 2-HPBA derivatives as therapeutic agents. The ability to predict binding affinities, identify key molecular interactions, and assess drug-like properties allows for the prioritization of candidates for further experimental validation, ultimately accelerating the drug development pipeline. The integration of these in silico techniques is crucial for the modern, rational design of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Hydroxy-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-4-phenylbutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The stereoselective synthesis of this compound is of paramount importance to ensure the desired pharmacological activity and minimize potential side effects associated with the unwanted enantiomer. These application notes provide detailed protocols for three distinct and effective methods for the asymmetric synthesis of (S)-2-Hydroxy-4-phenylbutanoic acid: enzymatic reduction of ethyl 2-oxo-4-phenylbutyrate, asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate, and chemical synthesis from (S)-acetoxysuccinic anhydride.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficacy in terms of yield and enantioselectivity.